4-[(E)-(thiophen-2-ylmethylidene)amino]phenol
Description
Properties
IUPAC Name |
4-(thiophen-2-ylmethylideneamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-11/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEBRJUUQOSBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312004 | |
| Record name | 4-[(2-thienylmethylidene)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18210-01-0 | |
| Record name | 4-[(2-Thienylmethylene)amino]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18210-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC248866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(2-thienylmethylidene)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-THIENYLMETHYLENEAMINO)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(thiophen-2-ylmethylidene)amino]phenol typically involves the condensation of thiophene-2-carbaldehyde with 4-aminophenol . The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(thiophen-2-ylmethylidene)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[(E)-(thiophen-2-ylmethylidene)amino]phenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-(thiophen-2-ylmethylidene)amino]phenol involves its interaction with various molecular targets. The phenol group can act as an antioxidant by scavenging free radicals, while the Schiff base can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(furan-2-ylmethylidene)amino]phenol: Similar structure but with a furan ring instead of a thiophene ring.
4-[(E)-(pyridin-2-ylmethylidene)amino]phenol: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
4-[(E)-(thiophen-2-ylmethylidene)amino]phenol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
4-[(E)-(thiophen-2-ylmethylidene)amino]phenol, also known as 4-TMAP, is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of 4-TMAP, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Synthesis and Characterization
4-TMAP can be synthesized through the condensation reaction between thiophen-2-carboxaldehyde and 4-aminophenol. The resulting compound is characterized using various techniques such as:
- FT-IR Spectroscopy : Identification of functional groups.
- NMR Spectroscopy : Determination of molecular structure.
- UV-Vis Spectroscopy : Analysis of electronic transitions.
Table 1: Characterization Techniques and Findings
| Technique | Key Findings |
|---|---|
| FT-IR | N-H stretching at 3282 cm, C=N at 1656 cm |
| NMR | Chemical shifts indicating unique hydrogen environments |
| UV-Vis | Absorption peaks corresponding to π→π* transitions |
Antimicrobial Activity
Research indicates that derivatives of 4-TMAP exhibit significant antimicrobial properties. Studies have shown that it is effective against both bacterial and fungal strains.
Antibacterial Activity
In vitro studies demonstrate that 4-TMAP has potent antibacterial effects against Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.5 to 2.0 µg/mL, indicating strong antibacterial potential .
Antifungal Activity
4-TMAP also shows antifungal activity against species such as Candida albicans and Aspergillus niger, with MIC values suggesting effective inhibition at low concentrations .
Anticancer Properties
Preliminary studies suggest that 4-TMAP may possess anticancer properties. In vitro assays have indicated its potential to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
The proposed mechanism includes the induction of apoptosis in cancer cells through the activation of caspase pathways. Further studies are needed to elucidate detailed mechanisms and confirm these findings in vivo .
Case Study 1: Antimicrobial Efficacy
A study conducted by Refat et al. evaluated the antimicrobial efficacy of various Schiff base derivatives, including 4-TMAP. The results showed that 4-TMAP exhibited superior antibacterial activity compared to standard antibiotics, making it a candidate for further development as an antimicrobial agent .
Case Study 2: Anticancer Activity
In another investigation, the cytotoxic effects of 4-TMAP on MCF-7 cells were assessed using MTT assays. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values around 15 µM . This suggests potential for development as an anticancer therapeutic.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-[(E)-(thiophen-2-ylmethylidene)amino]phenol with high purity?
- Methodological Answer : The compound is synthesized via a Schiff base condensation reaction. Equimolar amounts of 2-thiophenecarboxaldehyde and 4-aminophenol are refluxed in ethanol (20 mL) for 5 hours under stirring. Reaction progress is monitored by TLC. The product is purified by recrystallization from ethanol, yielding colorless crystals (64–85% yield). Key parameters include solvent choice (ethanol for solubility and stability) and stoichiometric control to minimize byproducts .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this Schiff base?
- Methodological Answer :
- IR Spectroscopy : Confirm the imine (C=N) stretch at ~1600–1620 cm⁻¹ and phenolic O–H stretch at ~3300 cm⁻¹.
- NMR : ¹H NMR shows resonance for the imine proton (δ 8.3–8.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the C=N carbon at ~150–155 ppm.
- X-ray Diffraction (XRD) : Resolve crystallographic parameters (e.g., unit cell dimensions, bond angles) and validate tautomeric forms (phenol-imine vs. keto-amine) .
Q. What are the primary applications of this compound in material science and medicinal chemistry?
- Methodological Answer :
- Corrosion Inhibition : Evaluated via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media. Efficiency correlates with adsorption on metal surfaces, modeled using Langmuir isotherms .
- Photodynamic Therapy (PDT) : Derivatives with thiophene substituents exhibit photosensitizing activity under specific wavelengths (e.g., 510–592 nm). Structure-activity relationships (SARs) guide modifications to enhance singlet oxygen generation .
Advanced Research Questions
Q. How can molecular disorder in the crystal structure be resolved during X-ray refinement?
- Methodological Answer : Disorder is addressed using the SHELXL software suite. For example, in asymmetric unit IV of 4-[(E)-(4-nitrobenzylidene)amino]phenol, two occupancy sites (0.669:0.331) are refined. Constraints (e.g., SIMU, DELU) stabilize anisotropic displacement parameters. Hydrogen atoms are included geometrically or via riding models. Validation tools (e.g., R-factor, electron density maps) ensure accuracy .
Q. What computational approaches elucidate electronic properties and corrosion inhibition mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict adsorption sites. Fukui indices identify nucleophilic/electrophilic regions.
- Molecular Dynamics (MD) : Simulate adsorption on Fe(110) surfaces in acidic media. Radial distribution functions (RDFs) quantify interactions between inhibitor molecules and metal atoms .
Q. How do structural modifications (e.g., substituents on the thiophene ring) impact photodynamic activity?
- Methodological Answer : Substituents alter π-conjugation and redox potentials. For example:
Q. How should discrepancies in reported corrosion inhibition efficiencies be analyzed?
- Methodological Answer : Contradictions arise from variables such as:
- Concentration : Higher inhibitor concentrations (≥1 mM) may saturate adsorption sites, reducing efficiency gains.
- pH : Protonation of the imine group at low pH alters adsorption modes (physisorption vs. chemisorption).
Cross-study comparisons require normalization to surface coverage (θ) and correction for experimental conditions (e.g., temperature, agitation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
